molecular formula C11H13NO2 B13246743 5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13246743
M. Wt: 191.23 g/mol
InChI Key: RILNXXOREQQLJJ-UHFFFAOYSA-N
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Description

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core substituted with an aminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can modulate various biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of an indanone core and an aminoethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(2-aminoethoxy)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H13NO2/c12-5-6-14-9-2-3-10-8(7-9)1-4-11(10)13/h2-3,7H,1,4-6,12H2

InChI Key

RILNXXOREQQLJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OCCN

Origin of Product

United States

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